molecular formula C14H12 B047199 2-Methylfluorene CAS No. 1430-97-3

2-Methylfluorene

Cat. No. B047199
CAS RN: 1430-97-3
M. Wt: 180.24 g/mol
InChI Key: RKJHJMAZNPASHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Methylfluorene derivatives involves various chemical pathways. For instance, a novel polyfluorene derivative was synthesized and its optical properties studied, showcasing the versatility of fluorene derivatives in materials science (Vijila et al., 2003). Similarly, synthesis pathways involving fluorene and its derivatives highlight the adaptability of these compounds in creating materials with specific desired properties.

Molecular Structure Analysis

The molecular structure of 2-Methylfluorene and its derivatives plays a crucial role in determining their chemical behavior and applications. Spectral analysis, vibrational assignments, NBO analysis, NMR, and UV-Vis studies provide deep insights into the molecular structure and electronic properties of these compounds (Pradeepa & Sundaraganesan, 2014).

Chemical Reactions and Properties

2-Methylfluorene and its derivatives participate in a variety of chemical reactions, contributing to their versatile applications. For instance, the gem-difluorination of methylenecyclopropanes (MCPs) showcases the potential for synthesizing gem-difluorocyclobutanes, a valuable structural element in medicinal chemistry (Lin et al., 2021).

Physical Properties Analysis

The physical properties of 2-Methylfluorene derivatives, such as their optical properties, are significant for their applications in materials science. The synthesis and optical properties of a novel polyfluorene derivative provide insights into the potential use of these compounds in optoelectronic devices (Vijila et al., 2003).

Chemical Properties Analysis

Understanding the chemical properties of 2-Methylfluorene and its derivatives is crucial for their application in various fields. Studies on the reactivity and interactions of these compounds contribute to the development of new materials with tailored properties. For instance, the spectral analysis and vibrational assignments of 2-aminofluorene reveal detailed information on its chemical behavior and potential applications (Pradeepa & Sundaraganesan, 2014).

Scientific Research Applications

  • Chemical Synthesis : Chardonnens and Noël (1973) described the formylation of 2-methylfluorene, which can be converted into known compounds like 2,7-dimethyl-fluorene (Chardonnens & Noël, 1973).

  • Mutagenic Activity and Cancer Research : LaVoie et al. (1985) found that methylated fluorenes, including 2-methylfluorene, show mutagenic activity and can inactivate tumor initiators in mouse skin (LaVoie et al., 1985).

  • Photoredox Catalysis : Yu, Xu, and Qing (2016) discussed the use of methyl fluorosulfonyldifluoroacetate in photoredox catalysis, providing various carbomethoxydifluoromethylated products, which is relevant to the broader family of fluorenes (Yu, Xu, & Qing, 2016).

  • Liquid Scintillation Properties : Barnett et al. (1959) reported that 2-aryl- and 2,7-diarylfluorenes, which include derivatives of 2-methylfluorene, exhibit excellent liquid scintillation properties (Barnett et al., 1959).

  • Genotoxicity and Carcinogenicity : Heflich and Neft (1994) explored the genotoxicity and carcinogenicity of compounds like 2-acetylaminofluorene and 2-aminofluorene, which are structurally related to 2-methylfluorene (Heflich & Neft, 1994).

  • Carcinogenic Activity Studies : Miller et al. (1961) studied N-hydroxy-2-acetylaminofluorene, a major metabolite of 2-acetylaminofluorene, which is closely related to 2-methylfluorene, in the context of increased carcinogenic activity in rats (Miller, Miller, & Hartmann, 1961).

properties

IUPAC Name

2-methyl-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12/c1-10-6-7-14-12(8-10)9-11-4-2-3-5-13(11)14/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJHJMAZNPASHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073943
Record name 2-Methylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylfluorene

CAS RN

1430-97-3, 26914-17-0
Record name 2-Methyl-9H-fluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1430-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylfluorene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001430973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl-9H-fluorene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026914170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Fluorene, 2-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl-9H-fluorene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.715
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-methylfluorene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.412
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLFLUORENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DUC7EB9MC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 2-fluorenecarboxaldehyde (15 g, 77.1 mmol) in 250 mL of 10% solution of acetic acid in ethyl acetate was hydrogenated at 80 psi of hydrogen during 24 hours at room temperature over 20% palladium hydroxide on carbon (catalytic amount). The reaction was monitored by TLC (silica, 25% ethyl acetate in hexane). The catalyst was filtered off, evaporation of the solvents followed by recrystallization of the residual solid from ethanol:water 5:1 afforded 9.6 g (69.0%) of the product as colorless solid.
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylfluorene
Reactant of Route 2
Reactant of Route 2
2-Methylfluorene
Reactant of Route 3
2-Methylfluorene
Reactant of Route 4
Reactant of Route 4
2-Methylfluorene
Reactant of Route 5
2-Methylfluorene
Reactant of Route 6
Reactant of Route 6
2-Methylfluorene

Citations

For This Compound
450
Citations
TY Gu, WP Weber - The Journal of Organic Chemistry, 1980 - ACS Publications
… In addition, a number of other aromatic hydrocarbons which have lost methyl groups are formed: 2-methylfluorene (3.7%), 4methylfluorene (3.9%), fluorene (1.9%), 1-methylanthracene (…
Number of citations: 8 pubs.acs.org
FG Bordwell, MJ Bausch - Journal of the American Chemical …, 1983 - ACS Publications
… (0.0) 2-methylindene 21.8 1.7” 3-methylindene 22.5 2.4 h 1, 2, 3, 4, 5, 6, 7-heptamethylindene 27.4 7.0 (C9 (CH-) 7H) fluorene 22.6 a(0.0) 9-methylfluorene 22.3 d-0.6 2-methylfluorene …
Number of citations: 97 pubs.acs.org
Y Sun, W Püttmann, W Kalkreuth, B Horsfield - International Journal of Coal …, 2002 - Elsevier
… 1,2,5-Trimethylnaphthalene and 1,2,5,6-tetramethylnaphthalene contents are much higher in Seam 2, while 2-methylfluorene contents are higher in Seam 9-3. Cadalene was found in …
Number of citations: 91 www.sciencedirect.com
J Koistinen, J Paasivirta, T Nevalainen, M Lahtiperä - Chemosphere, 1994 - Elsevier
… the chlorination mixtures of fluorene and 2-methylfluorene. … of fluorene and 2-methylfluorene and concentrations were … the chlorination mixture of 2-methylfluorene. The studied samples …
Number of citations: 44 www.sciencedirect.com
Y Hou, CY Meyers - The Journal of Organic Chemistry, 2004 - ACS Publications
… -butylphenyl)-9-methoxy-2-methylfluorene, treated with Tf 2 O… o-tert-butylphenyl)-2-methylfluorene (inversion). Treatment of … +)-sp-9-(o-tert-butylphenyl)-2-methylfluorene (inversion). The …
Number of citations: 18 pubs.acs.org
JJ Eisch, KC Fichter - Journal of the American Chemical Society, 1975 - ACS Publications
… At 350-600 p-tolyl phenyl ketone (5, 13-15%) and 2methylfluorene (6, 3-5%) appeared as … The presence of 2methylfluorene reveals that p-tolylphenylcarbene must have been present …
Number of citations: 10 pubs.acs.org
KH Michaelian, SA Oladepo, JM Shaw, X Liu… - Vibrational …, 2014 - Elsevier
… Low wavenumber PA infrared spectra of 2-methylfluorene (top … of the observed bands for 2-methylfluorene, 2-ethylfluorene and 1,8-… The lower symmetries of 2-methylfluorene and 2-…
Number of citations: 9 www.sciencedirect.com
D Domine, J Devillers, P Garrigues, H Budzinski… - Science of the total …, 1994 - Elsevier
… fluoranthene, benzo[j]fluoranthene, benzo[e]pyrene, benzo[a]pyrene, perylene, indeno[1,2,3-c,d]pyrene, dibenz[a,h]anthracene, benzo[g,h,i]perylene, 1-methylfluorene, 2-methylfluorene…
Number of citations: 30 www.sciencedirect.com
EJ Lavoie, L Tulley, V Bedenko, D Hoffmann - Mutation Research Letters, 1981 - Elsevier
Methylated fluorenes were assayed for mutagenic activity towards Salmonella typhimurium TA98 and TA100. None of these methylfluorenes were mutagenic in the absence of …
Number of citations: 32 www.sciencedirect.com
HF Andrew, N Campbell, EM Swan… - Proceedings of the …, 1972 - cambridge.org
… The methyl ester with vinyl cyanide and potassium hydroxide followed by hydrolysis gave 2-methylfluorene-9-propionic acid, prisms (from aqueous ethanol), mp 131-5-133 (Found: C, …
Number of citations: 1 www.cambridge.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.